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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of N-

acetylgalactosamine (GalNAc)-conjugated oligonucleotides, specifically focusing on the

GalNAc-L96 ligand. The strategic attachment of GalNAc ligands to oligonucleotides facilitates

targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR), a critical

approach in the development of RNAi therapeutics for liver-related diseases.[1][2][3][4]

Achieving high purity of these conjugates is paramount for ensuring safety, efficacy, and batch-

to-batch consistency in both research and clinical applications.[5][6]

Introduction to Purification Challenges
The synthesis of GalNAc-conjugated oligonucleotides results in a complex mixture of the

desired full-length product alongside various impurities. These include truncated sequences

(shortmers), sequences with failed modifications, and unconjugated oligonucleotides.[5] The

structural similarity between the target molecule and these impurities necessitates robust and

high-resolution purification strategies. The primary methods employed for this purpose are

based on liquid chromatography, leveraging the unique physicochemical properties of the

GalNAc-conjugated oligonucleotides.
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The purification of GalNAc-L96 conjugated oligonucleotides predominantly relies on a

combination of chromatographic techniques, primarily Ion-Exchange (AEX) and Reversed-

Phase (RP) chromatography.[7][8] Mixed-mode chromatography and Hydrophobic Interaction

Chromatography (HIC) are also emerging as valuable orthogonal methods.[9][10]

Ion-Exchange Chromatography (AEX)
AEX separates molecules based on their net charge.[11][12] The negatively charged

phosphate backbone of oligonucleotides interacts with a positively charged stationary phase.

Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the

electrostatic interactions.[11] AEX is particularly effective in separating oligonucleotides based

on length, as the charge is proportional to the number of phosphate groups.[13]

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[14][15] The GalNAc moiety and

any other hydrophobic modifications increase the retention of the oligonucleotide on a nonpolar

stationary phase. An ion-pairing agent, such as triethylamine (TEA), is often added to the

mobile phase to neutralize the negative charges on the phosphate backbone, thereby

enhancing hydrophobic interactions.[7][16]

Mixed-Mode Chromatography
This technique utilizes a stationary phase with both ion-exchange and reversed-phase

properties, offering a dual separation mechanism.[9] This can provide unique selectivity and

improved resolution for complex mixtures of GalNAc-conjugated oligonucleotides and their

impurities.[9][17]

Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity in an aqueous mobile phase with a

high salt concentration.[10][18] The high salt concentration enhances hydrophobic interactions

between the molecule and the stationary phase. Elution is achieved by decreasing the salt

concentration. HIC is a less denaturing chromatography technique compared to RP-HPLC.
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Data Presentation: Comparison of Purification
Techniques
The following table summarizes typical performance characteristics of the primary purification

techniques for GalNAc-conjugated oligonucleotides.
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Purification
Technique

Principle of
Separation

Typical
Purity
Achieved

Typical
Yield

Key
Advantages

Key
Limitations

Ion-Exchange

(AEX)

Charge

(Phosphate

Backbone)

>90%[6] Variable

Excellent for

separating by

length

(shortmers).

[13]

May not

effectively

separate

unconjugated

from

conjugated

species of the

same length.

Reversed-

Phase (RP-

HPLC)

Hydrophobicit

y
>95%[19]

50-90%[20]

[21]

High

resolution for

separating

conjugated

from

unconjugated

oligonucleotid

es and other

hydrophobic

impurities.[7]

Can be

denaturing;

resolution

may

decrease with

increasing

oligonucleotid

e length.[15]

Mixed-Mode

Charge and

Hydrophobicit

y

>95%[9]
~30-60%[9]

[17]

Orthogonal

selectivity,

potentially

resolving

impurities not

separated by

AEX or RP-

HPLC alone.

[9]

Method

development

can be more

complex.

Hydrophobic

Interaction

(HIC)

Hydrophobicit

y (in high

salt)

Variable Variable Non-

denaturing

conditions;

can remove

specific

Less

commonly

used as a

primary
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product-

related

impurities.

[10]

purification

step.

Experimental Protocols
Protocol 1: Anion-Exchange (AEX) Chromatography for
Initial Purification
This protocol is designed for the initial enrichment of full-length oligonucleotides, removing the

majority of shorter failure sequences.

Materials:

Crude GalNAc-L96 conjugated oligonucleotide solution

Mobile Phase A: 20 mM Sodium Phosphate, pH 8.5

Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 8.5

AEX Column (e.g., TSKgel SuperQ-5PW)[9]

HPLC system

Procedure:

Equilibrate the AEX column with Mobile Phase A.

Dissolve the crude oligonucleotide in Mobile Phase A and load it onto the column.

Wash the column with Mobile Phase A to remove unbound impurities.

Elute the bound oligonucleotides using a linear gradient of Mobile Phase B (e.g., 0-100%

over 30 column volumes).

Monitor the elution profile at 260 nm.
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Collect fractions corresponding to the main peak, which represents the full-length

oligonucleotide.

Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.

Protocol 2: Reversed-Phase (RP-HPLC)
Chromatography for High-Purity Polishing
This protocol is suitable for the final polishing step to separate the GalNAc-conjugated

oligonucleotide from unconjugated species and other closely related impurities.

Materials:

AEX-purified GalNAc-L96 conjugated oligonucleotide

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.5

Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile, pH 7.5[22]

RP-HPLC Column (e.g., C18)[6][22]

HPLC system

Procedure:

Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%).

Load the AEX-purified sample onto the column.

Elute the oligonucleotide using a shallow linear gradient of Mobile Phase B (e.g., 10-40%

over 40 column volumes). The hydrophobicity of the GalNAc conjugate will cause it to elute

later than the unconjugated oligonucleotide.

Monitor the elution at 260 nm.

Collect the fractions corresponding to the desired product peak.
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Perform desalting of the collected fractions using a suitable method (e.g., size-exclusion

chromatography or ethanol precipitation) to remove the ion-pairing agent.

Analyze the final product for purity and identity using analytical RP-HPLC, LC-MS, and other

relevant techniques.

Visualizations
Cellular Uptake Pathway of GalNAc-siRNA Conjugates
The following diagram illustrates the mechanism by which GalNAc-conjugated siRNAs are

taken up by hepatocytes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. GalNAc-Oligonucleotide Conjugation - Creative Biogene IntegrateRNA
[integraterna.creative-biogene.com]

4. researchgate.net [researchgate.net]

5. Oligonucleotide Purification: Phenomenex [phenomenex.com]

6. Method of Oligonucleotide Purification [biosyn.com]

7. waters.com [waters.com]

8. WO2018215049A1 - Process for galnac oligonucleotide conjugates - Google Patents
[patents.google.com]

9. Purification of N-acetylgalactosamine-modified-oligonucleotides using orthogonal anion-
exchange and mixed-mode chromatography approaches - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. US10947262B2 - Hydrophobic interaction chromatography for purification of
oligonucleotides - Google Patents [patents.google.com]

11. ymc.co.jp [ymc.co.jp]

12. elementlabsolutions.com [elementlabsolutions.com]

13. chromatographytoday.com [chromatographytoday.com]

14. labcluster.com [labcluster.com]

15. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG
[thermofisher.com]

16. elementlabsolutions.com [elementlabsolutions.com]

17. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b11932203?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5994659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5994659/
https://www.researchgate.net/figure/GalNAc-siRNA-conjugate-pathway-The-GalNAc-siRNA-conjugate-binds-to-ASGPR-receptors-on_fig2_366250783
https://integraterna.creative-biogene.com/services/galnac-oligonucleotide-conjugation.html
https://integraterna.creative-biogene.com/services/galnac-oligonucleotide-conjugation.html
https://www.researchgate.net/figure/Mechanism-of-Hepatocyte-Uptake-and-Action-of-Revusiran-The-siRNA-targeting-TTR-mRNA-is_fig1_312253829
https://www.phenomenex.com/techniques/oligonucleotide-purification
https://www.biosyn.com/tew/method-of-oligonucleotide-purification.aspx
https://www.waters.com/content/dam/waters/en/library/ebooks/2024/waters-ebook-PurifyingOligonucleotides-720008634.pdf
https://patents.google.com/patent/WO2018215049A1/en
https://patents.google.com/patent/WO2018215049A1/en
https://pubmed.ncbi.nlm.nih.gov/34871941/
https://pubmed.ncbi.nlm.nih.gov/34871941/
https://pubmed.ncbi.nlm.nih.gov/34871941/
https://patents.google.com/patent/US10947262B2/en
https://patents.google.com/patent/US10947262B2/en
https://www.ymc.co.jp/uploads/1126/Analysis_and_Purification_of_Oligonucleotides_by_AEX_and_IP-RP_Int.pdf
https://www.elementlabsolutions.com/uk/chromatography-blog/post/Solutions-for-Oligonucleotide-Analysis-and-Purification-Ion-Exchange-Chromatography
https://www.chromatographytoday.com/news/liquid-chromatography/65/ymc-europe-gmbh/purification-of-oligonucleotides-via-anion-exchange-chromatography/62645
https://www.labcluster.com/News3/oligonucleotide-purification-guidelines.pdf
https://www.thermofisher.com/sg/en/home/brands/thermo-scientific/molecular-biology/molecular-biology-learning-center/molecular-biology-resource-library/spotlight-articles/oligonucleotide-purification-methods.html
https://www.thermofisher.com/sg/en/home/brands/thermo-scientific/molecular-biology/molecular-biology-learning-center/molecular-biology-resource-library/spotlight-articles/oligonucleotide-purification-methods.html
https://www.elementlabsolutions.com/uk/chromatography-blog/post/solutions-for-oligonucleotide-analysis-and-purification-reversed-phase-chromatography
https://www.researchgate.net/publication/377582257_Separation_of_oligonucleotides_by_ion-exchange_chromatography
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. taylorandfrancis.com [taylorandfrancis.com]

19. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and
Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

20. Purification of a GalNAc-cluster-conjugated oligonucleotide by reversed-phase twin-
column continuous chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

22. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility
[massspec.chem.ox.ac.uk]

To cite this document: BenchChem. [Purifying GalNAc-L96 Conjugated Oligonucleotides:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11932203#techniques-for-purifying-galnac-l96-
conjugated-oligonucleotides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Hydrophobic_interaction_chromatography/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6152335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6152335/
https://pubmed.ncbi.nlm.nih.gov/34968958/
https://pubmed.ncbi.nlm.nih.gov/34968958/
https://www.researchgate.net/publication/356991522_Purification_of_a_GalNAc-Cluster-Conjugated_Oligonucleotide_by_Reversed-phase_Twin-column_Continuous_Chromatography
https://massspec.chem.ox.ac.uk/rp-hplc-purification-oligonucleotides
https://massspec.chem.ox.ac.uk/rp-hplc-purification-oligonucleotides
https://www.benchchem.com/product/b11932203#techniques-for-purifying-galnac-l96-conjugated-oligonucleotides
https://www.benchchem.com/product/b11932203#techniques-for-purifying-galnac-l96-conjugated-oligonucleotides
https://www.benchchem.com/product/b11932203#techniques-for-purifying-galnac-l96-conjugated-oligonucleotides
https://www.benchchem.com/product/b11932203#techniques-for-purifying-galnac-l96-conjugated-oligonucleotides
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11932203?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

